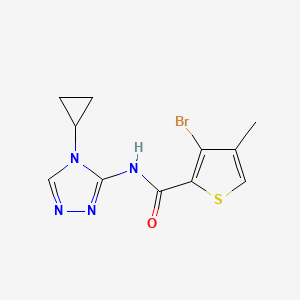
3-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromine atom, a cyclopropyl group, a triazole ring, and a carboxamide group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-4-methylthiophene.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne, forming the 1,2,4-triazole ring.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a substitution reaction using a cyclopropyl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium iodide (NaI) in acetone or other halide sources can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halide groups.
Scientific Research Applications
3-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(4-phenyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide: Similar structure but with a phenyl group instead of a cyclopropyl group.
3-bromo-N-(4-methyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of 3-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, may influence the compound’s reactivity and interaction with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-bromo-N-(4-cyclopropyl-1,2,4-triazol-3-yl)-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4OS/c1-6-4-18-9(8(6)12)10(17)14-11-15-13-5-16(11)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPRNYCHSSQJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Br)C(=O)NC2=NN=CN2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Hydroxypiperidin-1-yl)-[3-(quinolin-3-ylmethylamino)phenyl]methanone](/img/structure/B7058067.png)
![N-[3-(2-hydroxyethyl)oxolan-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7058078.png)
![N-[2-(furan-2-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide](/img/structure/B7058084.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-methylthiadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7058092.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]-5-[(1-methylimidazol-2-yl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B7058097.png)
![[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7058116.png)
![N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7058126.png)
![5-(4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-10-ylsulfonyl)thiophene-3-carboxylic acid](/img/structure/B7058128.png)
![1-[2-[4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7058134.png)
![1-methyl-N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7058142.png)
![4-cyclopropyl-N-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B7058156.png)
![N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1H-indole-5-carboxamide](/img/structure/B7058158.png)

![3-[[1-[(2-Methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]pyridine](/img/structure/B7058169.png)
